4-(Methoxymethyl)benzene-1-sulfonamide

Lipophilicity LogP Drug-likeness

Medicinal chemistry teams developing isoform-selective CA inhibitors need scaffolds with tunable lipophilicity. 4-(Methoxymethyl)benzenesulfonamide (CAS 1426229-01-7) directly replaces the hydroxymethyl analog, eliminating the H-bond donor while increasing LogP to 0.455, with pKa 10.21. The benzylic ether allows selective deprotection or conversion to a halide for late-stage functionalization, reducing step count in library synthesis. Meets Lipinski’s Rule of Five (tPSA 69.39 Ų).

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 1426229-01-7
Cat. No. B1426558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)benzene-1-sulfonamide
CAS1426229-01-7
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCOCC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
InChIKeyMRIGYPXUXUWBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)benzene-1-sulfonamide: Physicochemical Profile and Comparator Landscape


4-(Methoxymethyl)benzene-1-sulfonamide (CAS 1426229-01-7) is a para-substituted benzenesulfonamide derivative bearing a methoxymethyl (–CH₂OCH₃) group on the aromatic ring. With a molecular formula of C₈H₁₁NO₃S and molecular weight of 201.24 g/mol, this compound serves as a versatile building block and intermediate in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor modulators [1]. The sulfonamide pharmacophore is a well-established zinc-binding group (ZBG) in carbonic anhydrase (CA) inhibitor design, while the methoxymethyl substituent modulates both electronic character and lipophilicity relative to more common analogs such as 4-methoxybenzenesulfonamide and 4-(hydroxymethyl)benzenesulfonamide [2]. Unlike simple 4-substituted benzenesulfonamides that are widely catalogued, the methoxymethyl variant introduces a benzylic ether linkage that offers distinct reactivity for further derivatization, positioning this compound as a strategic intermediate rather than merely a terminal screening hit.

Sulfonamide ZBG Carbonic anhydrase inhibitor design scaffold
Benzylic Ether Diversification handle for library synthesis
Physicochemical Profile Differentiated from common para analogs

Why 4-(Methoxymethyl)benzene-1-sulfonamide Cannot Be Replaced by Common Analogs


Generic substitution among 4-substituted benzenesulfonamides is precluded by the quantifiable divergence in lipophilicity, hydrogen-bonding capacity, and steric profile introduced by even subtle side-chain modifications. In carbonic anhydrase inhibitor series, introducing methyl, methoxy, or chlorine substituents at the para position of the terminal phenyl ring shifts inhibitory potency into the sub-10 nM Ki range against tumor-associated isoforms hCA IX and XII, demonstrating that the nature of the para substituent is a critical determinant of target engagement [1]. The methoxymethyl group (–CH₂OCH₃) differs fundamentally from the simple methoxy (–OCH₃) or hydroxymethyl (–CH₂OH) substituents: it adds one additional rotatable bond, increases the calculated logP by approximately 0.35 log units versus the hydroxymethyl analog, and replaces a hydrogen-bond donor (–OH) with an acceptor (–OCH₃), thereby altering both solubility and protein-binding interactions [2]. These physicochemical distinctions mean that biological activity, synthetic accessibility for downstream functionalization, and formulation behavior are not interchangeable across this seemingly narrow analog series.

Lipophilicity LogP ~0.455 differs from ~0.10 for methoxy analog; membrane partitioning may shift.
H-Bond Profile Methoxymethyl lacks H-bond donor (vs hydroxymethyl), altering binding interactions.
Synthetic Access Benzylic ether reactivity may not transfer directly to methoxy or hydroxyl analogs.

Quantified Differentiation Against Closest Structural Comparators


Lipophilicity Advantage Over Hydroxymethyl and Methoxy Analogs

The calculated octanol–water partition coefficient (LogP) for 4-(methoxymethyl)benzene-1-sulfonamide is 0.455, with a LogD (pH 7.4) of 0.454, as reported in the ChemBase computed property database [1]. The corresponding 4-(hydroxymethyl)benzenesulfonamide, which bears a primary alcohol in place of the methyl ether, has a notably lower lipophilicity; in a related benzenesulfonamide series, the methoxy-substituted analog (4-methoxybenzenesulfonamide) exhibits a LogP approximately 0.35 units lower than its methoxymethyl counterpart when compared across structurally congruent chemotypes [2]. This increase in lipophilicity is attributable to the replacement of the hydroxyl hydrogen-bond donor with a methyl ether, which reduces polarity while preserving ethereal oxygen hydrogen-bond acceptor capacity.

Lipophilicity LogP
Reported
0.455
May support membrane permeability modeling
ΔLogP ≈ +0.35 vs methoxy analog
Lipophilicity LogP Drug-likeness Physicochemical profiling

Hydrogen-Bond Profile Divergence in Inhibitor Scaffolds

The methoxymethyl substituent contributes one hydrogen-bond acceptor (the ethereal oxygen) and zero hydrogen-bond donors, whereas the closely related 4-(hydroxymethyl)benzenesulfonamide contributes one hydrogen-bond donor (the terminal –OH) in addition to an acceptor [1]. In carbonic anhydrase inhibitor design, the para substituent on the benzenesulfonamide scaffold directly influences isoform selectivity and binding kinetics: compounds bearing methoxy or methyl substituents at the para position achieve Ki values below 10 nM against tumor-associated hCA IX and XII isoforms, while unsubstituted or hydroxyl-bearing analogs typically exhibit Ki values in the 100–560 nM range [2]. The 4-(hydroxymethyl)benzenesulfonamide analog has a reported Ki of 560 nM against bovine carbonic anhydrase IV, demonstrating that the presence of a hydroxyl group at the benzylic position is associated with substantially weaker zinc-binding group ancillary interactions compared to methyl-ether-capped or alkyl-substituted variants [3].

H-Bond Profile
Class-level
Target: HBA only
Analogs: HBD present
Hydrogen-bonding profile may differ
Class-level CA potency context
Hydrogen bonding Carbonic anhydrase inhibition Structure-activity relationship Para-substituent effects

Synthetic Versatility via Benzylic Ether Handle

The benzylic methoxymethyl group in 4-(methoxymethyl)benzene-1-sulfonamide provides a chemically distinct handle for selective cleavage, oxidation, or nucleophilic displacement that is absent in the simple 4-methoxybenzenesulfonamide (CAS 1129-26-6) . The benzylic C–O bond can be cleaved under mild acidic or hydrogenolytic conditions to unmask a benzylic alcohol or halide, enabling further diversification through Mitsunobu coupling, Williamson etherification, or transition-metal-catalyzed cross-coupling . Palladium-catalyzed arylation and sulfonamide metathesis strategies have been explicitly developed for diversely functionalized benzylic sulfonamides, demonstrating the synthetic community's recognition of this substructure as a privileged intermediate class [1]. In contrast, 4-methoxybenzenesulfonamide lacks a benzylic position entirely, and 4-(hydroxymethyl)benzenesulfonamide requires protection/deprotection sequences to achieve the same transformations that the methoxymethyl variant supports directly.

Synthetic Sites
Reported
3 reactive handles
May reduce protection steps
Benzylic ether enables orthogonal functionalization
Synthetic intermediate Benzylic ether Building block Late-stage functionalization

Sulfonamide pKa Differentiation Among Para-Substituted Congeners

The calculated acid dissociation constant (pKa) of the sulfonamide –SO₂NH₂ group in 4-(methoxymethyl)benzene-1-sulfonamide is 10.21, as computed by the JChem algorithm and reported in the ChemBase database [1]. This pKa value reflects the electron-donating character of the para-methoxymethyl substituent via the benzylic methylene spacer, which moderates the inductive electron-withdrawing effect relative to a direct para-methoxy substituent. In the broader class of para-substituted benzenesulfonamides, the sulfonamide NH pKa is a critical determinant of the fraction of zinc-binding competent anionic form (R–SO₂NH⁻) at physiological pH, directly influencing carbonic anhydrase inhibitory potency [2]. The computed pKa of 10.21 for the target compound positions its ionization behavior between that of 4-methoxybenzenesulfonamide (estimated pKa ~9.8–10.0, stronger acid due to direct oxygen conjugation) and 4-methylbenzenesulfonamide (pKa ~10.3–10.5, weaker acid), offering a distinct ionization profile that may confer differential pH-dependent binding characteristics.

Sulfonamide pKa
Reported
10.21
Ionization profile differs from analogs
Intermediate between methoxy and methyl analogs
pKa Sulfonamide acidity Zinc-binding group Ionization state

Evidence-Backed Application Scenarios for Scientific Procurement


CA Inhibitor Lead Optimization: Boosting Membrane Permeability

Medicinal chemistry teams developing isoform-selective carbonic anhydrase inhibitors can procure 4-(methoxymethyl)benzene-1-sulfonamide as a direct replacement for the less lipophilic 4-(hydroxymethyl)benzenesulfonamide scaffold. The methoxymethyl variant eliminates the hydrogen-bond donor associated with the benzylic –OH group while retaining ethereal oxygen acceptor capacity, with a calculated LogP of 0.455 representing a meaningful increase over the ~0.10 LogP of the methoxy analog [1]. This lipophilicity gain, combined with the class-validated observation that para-methoxy-substituted benzenesulfonamides achieve sub-10 nM Ki against tumor-associated hCA IX and XII isoforms, supports prioritization of the methoxymethyl scaffold for cell-permeable CA inhibitor campaigns [2].

Parallel Library Synthesis via Benzylic Ether Diversification

For high-throughput medicinal chemistry groups building sulfonamide-focused compound libraries, 4-(methoxymethyl)benzene-1-sulfonamide serves as a strategic core scaffold with a built-in diversification point. The benzylic methoxymethyl group can be selectively deprotected to the corresponding benzyl alcohol or converted to a benzyl halide under mild conditions, enabling late-stage functionalization via O-alkylation, N-alkylation, or transition-metal-catalyzed coupling without disturbing the sulfonamide moiety [1]. This synthetic advantage reduces step count by eliminating the protection/deprotection sequences required when starting from 4-(hydroxymethyl)benzenesulfonamide, directly lowering the cost-per-compound in library production [2].

Fine-Tuning Ionization and Lipophilicity in Early-Stage Discovery

Computational chemists and DMPK scientists evaluating sulfonamide-containing hit series can use 4-(methoxymethyl)benzene-1-sulfonamide to access a distinct region of physicochemical space. With a calculated pKa of 10.21, LogP of 0.455, and topological polar surface area (tPSA) of 69.39 Ų, this compound satisfies Lipinski's Rule of Five and occupies a property window that differs from both the more acidic 4-methoxybenzenesulfonamide (pKa ~9.8–10.0) and the more basic 4-methylbenzenesulfonamide (pKa ~10.3–10.5) [1]. This differentiated ionization profile at physiological pH (7.4) means that the fraction of the zinc-binding-competent anionic sulfonamide species will differ from close analogs, enabling fine-tuning of pH-dependent target engagement without altering the core pharmacophore [2].

Kinase Inhibitor Fragment Elaboration for Selectivity Engineering

In kinase drug discovery, sulfonamide fragments are frequently employed as hinge-binding or allosteric site motifs. The methoxymethyl group in 4-(methoxymethyl)benzene-1-sulfonamide introduces a conformationally flexible benzylic ether that can explore binding-pocket subregions inaccessible to the rigid 4-methoxy analog [1]. This added rotatable bond (three total rotatable bonds versus two in 4-methoxybenzenesulfonamide) provides an additional degree of conformational freedom that can be exploited for isoform selectivity engineering. Procurement of this intermediate supports fragment-based drug discovery (FBDD) and structure-based design programs where subtle steric and electronic differentiation at the para position is the primary lever for achieving selectivity across closely related kinase targets.

Application
Selection Property
Validation Focus
CA inhibitor permeability studies
Lipophilicity (LogP) context
Membrane permeability modeling
Sulfonamide library synthesis
Benzylic ether reactivity
Synthesis route efficiency review
Physicochemical profiling
pKa and ionization profile
pH-dependent target engagement modeling
Kinase inhibitor fragment studies
Conformational flexibility
Isoform selectivity engineering context
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